3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antifolate activity . Key structural elements include:
- 3,4-Dimethoxy benzamide moiety: Likely influences solubility and target binding through hydrogen bonding or hydrophobic interactions.
- 2-Methylbenzyl substituent: Enhances lipophilicity and may modulate metabolic stability.
- Pyrazolo[3,4-d]pyrimidinone scaffold: A common pharmacophore in medicinal chemistry, often associated with adenosine triphosphate (ATP)-competitive kinase inhibitors .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-4-5-7-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)17-8-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBLUADNFAVZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethoxy groups at the 3 and 4 positions of the benzamide moiety.
- A pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities.
- A methylbenzyl substituent , enhancing its pharmacological profile.
Molecular Formula: CHNO
Molecular Weight: 447.5 g/mol
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests potential anticancer properties for this compound.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows these compounds to act as competitive inhibitors against various kinases, including CDKs and EGFR.
- Induction of Apoptosis : Flow cytometric analyses have shown that this compound increases the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at critical phases (S and G2/M), which is essential for halting cancer progression.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines and evaluating their biological activities:
- Study on Anti-Proliferative Properties : A series of derivatives were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b from this series exhibited IC50 values of 8.21 µM and 19.56 µM respectively against these cell lines, indicating strong anti-proliferative properties .
- EGFR Inhibitory Activity : Another study highlighted that certain derivatives showed potent inhibitory effects on both wild-type EGFR and mutant forms (IC50 = 0.016 µM for wild-type). This positions these compounds as promising candidates for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Research Findings and Discussion
Structural Modifications and Activity
- Methoxy Positioning : The 3,4-dimethoxy isomer (target) vs. 3,5-dimethoxy () may alter π-π stacking or hydrogen bonding with targets, impacting potency .
- Fluorination : The chromenyl derivative () incorporates fluorine, which improves metabolic stability and binding affinity through electronegative effects .
- Piperazinyl Groups : Methyl- or ethylpiperazine substituents () enhance solubility and bioavailability via basic nitrogen interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
